1-(Difluoromethoxy)naphthalene-5-carboxaldehyde
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Overview
Description
1-(Difluoromethoxy)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H8F2O2 It is a derivative of naphthalene, characterized by the presence of a difluoromethoxy group and a carboxaldehyde group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)naphthalene-5-carboxaldehyde typically involves the introduction of the difluoromethoxy group and the carboxaldehyde group onto the naphthalene ring. One common method involves the reaction of naphthalene derivatives with difluoromethyl ether in the presence of a catalyst, followed by formylation to introduce the carboxaldehyde group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)naphthalene-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 1-(Difluoromethoxy)naphthalene-5-carboxylic acid.
Reduction: 1-(Difluoromethoxy)naphthalene-5-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Difluoromethoxy)naphthalene-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-5-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
1-(Methoxy)naphthalene-5-carboxaldehyde: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde: Contains a trifluoromethoxy group, which can significantly alter its chemical properties.
Uniqueness: 1-(Difluoromethoxy)naphthalene-5-carboxaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects compared to methoxy or trifluoromethoxy groups. These differences can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C12H8F2O2 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
5-(difluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-7,12H |
InChI Key |
WMXQWKCZRCIBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)OC(F)F)C=O |
Origin of Product |
United States |
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